2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide
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Overview
Description
2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that features a thiadiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of isopropylamine with piperidine and sulfur dioxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the thiadiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazolidines.
Scientific Research Applications
2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropyl-1H-benzo[d]imidazole
- 2-Isopropyl-1H-benzimidazole-5-carboxylic acid
- 2-Isopropyl-1H-benzimidazole-6-carboxylic acid
Uniqueness
2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide is unique due to its thiadiazolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H21N3O2S |
---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
2-piperidin-4-yl-5-propan-2-yl-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C10H21N3O2S/c1-9(2)12-7-8-13(16(12,14)15)10-3-5-11-6-4-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
VZNGZWQJHPFAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(S1(=O)=O)C2CCNCC2 |
Origin of Product |
United States |
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